1-(4-coumaroyl)alpha-rhamnopyranose 1-(4-coumaroyl)alpha-rhamnopyranose
Brand Name: Vulcanchem
CAS No.: 102719-86-8
VCID: VC0008612
InChI: InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
SMILES: CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Molecular Formula: C15H18O7
Molecular Weight: 310.3 g/mol

1-(4-coumaroyl)alpha-rhamnopyranose

CAS No.: 102719-86-8

Main Products

VCID: VC0008612

Molecular Formula: C15H18O7

Molecular Weight: 310.3 g/mol

1-(4-coumaroyl)alpha-rhamnopyranose - 102719-86-8

CAS No. 102719-86-8
Product Name 1-(4-coumaroyl)alpha-rhamnopyranose
Molecular Formula C15H18O7
Molecular Weight 310.3 g/mol
IUPAC Name [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
Standard InChIKey VEGOPIRPQIZFRD-UVHWXNHCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O
SMILES CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Synonyms 1-(4-coumaroyl)alpha-rhamnopyranose
1-CARP
PubChem Compound 6438942
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator